molecular formula C21H17F3N2O3S2 B6568559 N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide CAS No. 946260-27-1

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide

Cat. No. B6568559
CAS RN: 946260-27-1
M. Wt: 466.5 g/mol
InChI Key: YVVCANMVOAEGLZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene sulfonyl group, a tetrahydroquinoline group, and a trifluoromethylbenzamide group .


Synthesis Analysis

While the exact synthesis of this compound is not available, it’s likely that it involves several steps, including the formation of the tetrahydroquinoline ring, the introduction of the thiophene sulfonyl group, and the attachment of the trifluoromethylbenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene sulfonyl group would contribute a five-membered ring with a sulfur atom , the tetrahydroquinoline group would contribute a six-membered ring with a nitrogen atom , and the trifluoromethylbenzamide group would contribute a benzene ring with a trifluoromethyl group and an amide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thiophene sulfonyl group might undergo reactions with nucleophiles , and the tetrahydroquinoline group might participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the amide group in the trifluoromethylbenzamide portion of the molecule could potentially allow for hydrogen bonding, which could influence the compound’s solubility and boiling point .

properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3S2/c22-21(23,24)16-7-5-14(6-8-16)20(27)25-17-9-10-18-15(13-17)3-1-11-26(18)31(28,29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVCANMVOAEGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide

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